molecular formula C9H11NaO3 B2549032 Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate CAS No. 2378506-70-6

Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Cat. No.: B2549032
CAS No.: 2378506-70-6
M. Wt: 190.174
InChI Key: BNGQPPABMTUTDX-UHFFFAOYSA-M
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Description

Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is an organic compound with the molecular formula C9H11NaO3 and a molecular weight of 190.2 g/mol . This compound is known for its unique structure, which includes a sodium ion coordinated to a cyclohexadienone ring substituted with an ethoxy group and a formyl group. It is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate typically involves the reaction of 5-ethoxy-2-formylcyclohexa-1,5-dien-1-ol with a sodium base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The ethoxy and formyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate can be compared with similar compounds such as:

Properties

IUPAC Name

sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3.Na/c1-2-12-8-4-3-7(6-10)9(11)5-8;/h5-6,11H,2-4H2,1H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGQPPABMTUTDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(CC1)C=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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